methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether
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Overview
Description
Methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Research
The compound has been studied for its potential as a cardiovascular agent. In particular, a related compound, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, demonstrated potent coronary vasodilating activity and antihypertensive activity (Sato et al., 1980).
Synthesis and Structural Analysis
Significant research has focused on the synthesis and structural analysis of this compound and its derivatives. For example, studies have explored the cyclocondensation reactions involving similar compounds, contributing to the understanding of their chemical properties and potential applications in various fields (Desenko et al., 1998).
Catalysis and Organic Synthesis
The compound has been involved in studies related to organic synthesis, particularly in the catalysis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines (Khashi et al., 2015). These studies contribute to the development of new synthetic methods and compounds.
Antimicrobial and Antitumor Research
Some derivatives of this compound have been synthesized as potential antimicrobial and antitumor agents. These studies provide insights into the potential therapeutic applications of these compounds (El-Bendary et al., 1998).
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-methyl-1,3,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-11-14-7-8-20(9-12-3-5-13(22-2)6-4-12)15(14)21-16(19-11)17-10-18-21/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOZTEAMUBOYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1CCN3CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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